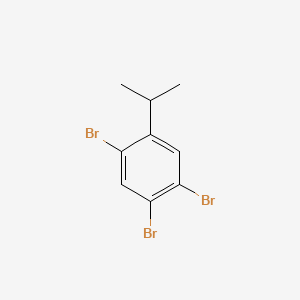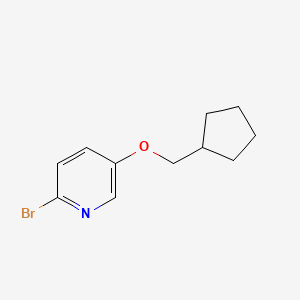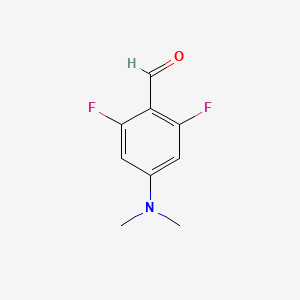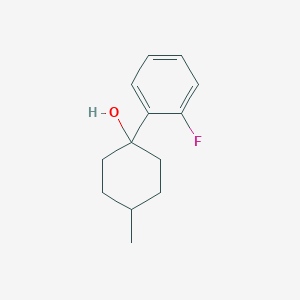
2,4,5-Tribromocumene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Tribromocumene, also known as 1,2,4-tribromo-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C9H9Br3. This compound is a derivative of cumene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions. It is a brominated aromatic hydrocarbon that finds applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-tribromocumene typically involves the bromination of cumene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is exothermic and requires careful control of temperature and bromine addition to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the bromination of cumene is performed in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The process involves the gradual addition of bromine to cumene under controlled conditions, followed by purification steps to isolate the desired tribrominated product.
化学反応の分析
Types of Reactions: 2,4,5-Tribromocumene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated derivatives or the removal of bromine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of various substituted cumenes depending on the nucleophile used.
Oxidation: Production of brominated phenols or quinones.
Reduction: Formation of less brominated cumenes or dehalogenated products.
科学的研究の応用
2,4,5-Tribromocumene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
作用機序
The mechanism by which 2,4,5-tribromocumene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and interaction with DNA or proteins.
類似化合物との比較
2,4,6-Tribromocumene: Another brominated derivative of cumene with bromine atoms at the 2, 4, and 6 positions.
2,4,5-Trichlorocumene: A chlorinated analog with chlorine atoms instead of bromine.
2,4,5-Tribromotoluene: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness: 2,4,5-Tribromocumene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other brominated or chlorinated cumenes, making it valuable in specific research and industrial contexts.
特性
CAS番号 |
58683-70-8 |
|---|---|
分子式 |
C9H9Br3 |
分子量 |
356.88 g/mol |
IUPAC名 |
1,2,4-tribromo-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5H,1-2H3 |
InChIキー |
PVLAYJSXFLUWPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)





![Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
amine](/img/structure/B12088146.png)




